(S)-2-(Methylamino)butanamide hydrochloride

Description

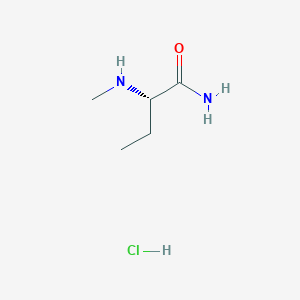

(S)-2-(Methylamino)butanamide hydrochloride (CAS: 7682-20-4) is a chiral small molecule with the molecular formula C₄H₁₁ClN₂O and a molecular weight of 138.595 g/mol . Structurally, it consists of a butanamide backbone substituted with a methylamino group at the second carbon in the (S)-configuration. The compound is commonly used in pharmaceutical research as a precursor or intermediate in the synthesis of bioactive molecules, particularly those targeting neurological or metabolic pathways. Its stereochemistry and functional groups (amide and methylamino) contribute to its biochemical interactions, such as binding to enzyme active sites or receptors .

Properties

IUPAC Name |

(2S)-2-(methylamino)butanamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-3-4(7-2)5(6)8;/h4,7H,3H2,1-2H3,(H2,6,8);1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFRJJQGNHVEMA-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)N)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methyl 2-Bromobutyrate Ammoniation

A widely cited method begins with methyl 2-bromobutyrate as the starting material. The process involves:

-

Ammoniation : Reacting methyl 2-bromobutyrate with a 25% methanolic ammonia solution at 10°C, followed by reflux in anhydrous isopropanol to yield DL-2-aminobutanamide.

-

Resolution : Treating the racemic mixture with L-tartaric acid in methanol to form diastereomeric salts. The (S)-enantiomer is selectively crystallized, achieving 97.7% enantiomeric excess (ee) .

-

Salification : The resolved (S)-2-aminobutanamide is treated with dry HCl gas in methanol to yield the hydrochloride salt.

Key Data :

| Step | Conditions | Yield | Purity (HPLC) | Optical Purity ([α]D) |

|---|---|---|---|---|

| Ammoniation | 20°C, 40 hr, NH3/MeOH | 85% | 95% | N/A |

| Resolution | L-Tartaric acid, MeOH, 15°C | 47.8% | 97.7% | +24° (C=1, H2O) |

| Salification | HCl gas, MeOH, pH 1.5 | 92% | 99.5% | N/A |

Advantages : Scalable (>100 g batches), cost-effective starting materials.

Limitations : Requires careful control of crystallization conditions to avoid racemization.

Biocatalytic Synthesis from L-Threonine

Enzymatic Transamination

An alternative route utilizes L-threonine as a chiral pool starting material:

-

Biotransformation : L-Threonine is converted to L-2-aminobutyric acid via enzymatic deamination using L-threonine ammonia-lyase.

-

Esterification : The amino acid is treated with thionyl chloride in methanol to form methyl (S)-2-aminobutyrate hydrochloride.

-

Ammonolysis : Reaction with aqueous ammonia at 5°C yields (S)-2-aminobutanamide hydrochloride.

Key Data :

| Step | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Biotransformation | L-Threonine, enzyme, pH 8, 65°C | 75% | 98% |

| Ammonolysis | NH3 (35%), 5°C, 18 hr | 88% | 99% |

Advantages : Stereoselective without resolution steps, uses renewable substrates.

Limitations : Enzyme costs and longer reaction times.

Green Chemistry Approaches

Cyanide-Free Synthesis via Blausure

Patent CN106220523A outlines a cyanide-free method using Blausure (HCN-free reagent) :

-

Nitrile Formation : Propionaldehyde, ammonia, and Blausure react to form 2-aminobutyronitrile.

-

Hydrolysis : Catalytic hydrolysis with aqueous alkali (NaOH/KOH) yields 2-aminobutanamide.

-

Chiral Resolution : L-Tartaric acid resolves the (S)-enantiomer, followed by HCl salification.

Key Data :

| Parameter | Value |

|---|---|

| By-products | <5% |

| Waste | No HCN, minimal salts |

| Yield | 85% (over 3 steps) |

Advantages : Eliminates toxic cyanide intermediates, suitable for industrial scale.

Comparative Analysis of Methods

| Method | Starting Material | Steps | Yield (%) | ee (%) | Environmental Impact |

|---|---|---|---|---|---|

| Ammoniation | Methyl ester | 3 | 47.8 | 97.7 | Moderate (Br waste) |

| Biocatalytic | L-Threonine | 3 | 75 | >99 | Low (enzymes) |

| Cyanide-Free | Blausure | 3 | 85 | 97.7 | Low (no HCN) |

Trends :

-

Industrial Preference : Ammoniation-resolution remains dominant due to cost and scalability.

-

Emerging Methods : Biocatalytic routes gain traction for sustainability but face enzyme cost barriers.

Optimization Strategies

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Methylamino)butanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

(S)-2-(Methylamino)butanamide hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of (S)-2-(Methylamino)butanamide hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares (S)-2-(methylamino)butanamide hydrochloride with structurally or functionally related compounds, focusing on physicochemical properties, synthesis methods, and applications.

Structural Analogs

2.1.1 (S)-Methyl 2-Aminobutanoate Hydrochloride (CAS: 56545-22-3)

- Structure : Differs by an ester group (COOCH₃) instead of an amide (CONH₂).

- Molecular Formula: C₅H₁₂ClNO₂.

- Applications : Used in peptide synthesis and as a chiral building block. The ester group enhances solubility in organic solvents compared to the amide in the target compound .

2.1.2 (2S)-2,5-Diaminopentanamide Dihydrochloride (CAS: 71697-89-7)

- Structure: Contains an additional amino group at the fifth carbon.

- Molecular Formula : C₅H₁₃N₃O·(HCl)₂.

- Safety Profile: Limited toxicological data available; precautionary measures (e.g., avoiding inhalation) are recommended due to unstudied hazards .

Functional Analogs

2.2.1 Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

- Structure: Features a branched 3,3-dimethylbutanoate backbone.

- Synthesis : Prepared via reductive amination using methyl iodide and sodium hydride, followed by HCl treatment .

- 1H-NMR Data : δ 9.00 (brs, 1H), 3.89–3.86 (m, 1H), 2.54 (s, 3H) .

2.2.2 Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

- Structure : Cyclobutane ring replaces the linear carbon chain.

- LCMS Data : m/z 411 [M+H]⁺; HPLC retention time: 1.18 minutes .

- Applications : Intermediate in synthesizing spirocyclic compounds for kinase inhibition .

Substituent Variants

2.3.1 (2S)-2-Amino-N-methyl-4-(methylsulfanyl)butanamide Hydrochloride (CAS: 94847-37-7)

- Structure : Methylsulfanyl group at the fourth carbon.

- Molecular Formula : C₆H₁₅ClN₂OS.

2.3.2 (S)-Methyl 2-Amino-4-hydroxybutanoate Hydrochloride (CAS: 943654-96-4)

- Structure : Hydroxy group at the fourth carbon.

- Molecular Formula: C₅H₁₂ClNO₃.

- Applications : Used in synthesizing homoserine derivatives for antibiotics .

Comparative Data Tables

Table 1: Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| (S)-2-(Methylamino)butanamide hydrochloride | C₄H₁₁ClN₂O | 138.595 | Amide, methylamino |

| (S)-Methyl 2-aminobutanoate hydrochloride | C₅H₁₂ClNO₂ | 153.61 | Ester, amino |

| Methyl 1-(methylamino)cyclobutanecarboxylate | C₇H₁₃ClNO₂ | 178.64 | Cyclobutane, ester |

| (2S)-2,5-Diaminopentanamide dihydrochloride | C₅H₁₃N₃O·(HCl)₂ | 228.12 | Diamino, amide |

Biological Activity

(S)-2-(Methylamino)butanamide hydrochloride is a chiral amide derivative with significant biological implications, particularly in the field of medicinal chemistry. This compound has garnered attention due to its unique stereochemistry, which influences its interaction with biological targets and its potential therapeutic applications.

- Chemical Formula : CHClNO

- Molecular Weight : 150.62 g/mol

- CAS Number : 155487152

- Structure : The compound features a methylamino group attached to the second carbon of a butanamide backbone, contributing to its biological activity and selectivity.

The biological activity of (S)-2-(Methylamino)butanamide hydrochloride primarily involves its role as an inhibitor or modulator of various enzymes and receptors. One notable target is Nicotinamide N-methyltransferase (NNMT), which is involved in the methylation of nicotinamide. Overexpression of NNMT has been linked to several pathological conditions, including cancer.

Inhibition Studies

Recent studies have demonstrated the compound's ability to inhibit NNMT effectively. For instance, in a series of assays, (S)-2-(Methylamino)butanamide hydrochloride was shown to significantly reduce the enzymatic activity of NNMT, as indicated by the formation of N-methylnicotinamide (MNA) .

Biological Activity Overview

Case Studies and Research Findings

- NNMT Inhibition :

- Cell-Based Assays :

-

Synthesis and Analog Development :

- The synthesis process for (S)-2-(Methylamino)butanamide hydrochloride involves ammoniation and reduction steps that yield high purity products suitable for biological testing . Analog compounds have also been developed to explore structure-activity relationships further.

Comparative Analysis with Similar Compounds

To understand the unique properties of (S)-2-(Methylamino)butanamide hydrochloride, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (R)-2-(Methylamino)butanamide hydrochloride | Chiral enantiomer | Different inhibitory profile on NNMT |

| 2-(Methylamino)propanamide hydrochloride | Shorter carbon chain | Weaker interaction with NNMT |

| N-Methyl-2-aminobutanamide hydrochloride | Similar functional group | Potentially different metabolic pathways |

Q & A

Q. What are the typical synthetic routes for (S)-2-(Methylamino)butanamide hydrochloride, and what critical reagents are involved?

- Methodological Answer : The compound is synthesized via reductive amination or hydrogenolysis. A common approach involves:

- Step 1 : Suspending a precursor (e.g., methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride) in dichloromethane, followed by reaction with aldehydes (e.g., benzaldehyde) and sodium triacetoxyborohydride under nitrogen .

- Step 2 : Purification via column chromatography (hexane/ethyl acetate) and subsequent hydrogenolysis using palladium on carbon under hydrogen atmosphere to remove protecting groups .

- Key Reagents : Sodium triacetoxyborohydride (for reductive amination), Pd/C (for hydrogenolysis), and dioxane-HCl for salt formation .

Q. How is the purity and structural integrity of (S)-2-(Methylamino)butanamide hydrochloride validated in research settings?

- Methodological Answer :

- 1H-NMR Analysis : Characteristic peaks include broad singlets for amine protons (δ ~8.9–9.0 ppm) and methyl groups (δ ~2.5–3.8 ppm) .

- Chromatography : Silica gel column chromatography (hexane/ethyl acetate gradient) ensures purity >95% .

- Mass Spectrometry : Confirmation of molecular ion peaks (e.g., [M+H]+) aligns with theoretical molecular weights .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing (S)-2-(Methylamino)butanamide hydrochloride under scaled-up conditions?

- Methodological Answer :

- Solvent Selection : Dichloromethane or ethyl acetate improves solubility of intermediates, reducing side reactions .

- Catalyst Loading : Increasing Pd/C to 20 wt.% enhances hydrogenolysis efficiency, achieving >70% yield .

- Temperature Control : Maintaining 0°C during acid workup minimizes decomposition of the hydrochloride salt .

- Data Reference : Pilot-scale reactions (e.g., 29 mmol starting material) achieved 88% yield after optimization .

Q. What are the common discrepancies in NMR data for hydrochloride salts of chiral amines, and how can they be resolved?

- Methodological Answer :

- Issue : Broadened or split peaks due to hygroscopicity or salt formation.

- Solutions :

- Use deuterated DMSO for better proton exchange suppression .

- Dry samples rigorously under vacuum before analysis.

- Compare with literature δ values (e.g., δ 8.98 ppm for NH3+ in DMSO-d6 ).

Q. What safety protocols are critical when handling (S)-2-(Methylamino)butanamide hydrochloride, given limited toxicological data?

- Methodological Answer :

- PPE : Lab coats, nitrile gloves, and N95 masks to avoid inhalation of dust .

- Ventilation : Use fume hoods during weighing and reactions to mitigate exposure to HCl vapors .

- Storage : Keep in airtight containers with desiccants to prevent hydrolysis .

Data Contradiction and Stability Analysis

Q. How should researchers address inconsistent melting points or solubility reports for this compound?

- Methodological Answer :

- Root Cause Analysis : Variability often arises from residual solvents (e.g., dioxane) or hydration states.

- Experimental Verification :

- Perform TGA (thermogravimetric analysis) to detect solvent residues.

- Recrystallize from anhydrous ethanol/HCl to standardize the salt form .

Q. What strategies ensure long-term stability of (S)-2-(Methylamino)butanamide hydrochloride in biological assays?

- Methodological Answer :

- Storage : -20°C under argon; avoid freeze-thaw cycles.

- Buffering : Use pH 4–5 acetate buffers to prevent amine deprotonation .

- Monitoring : Regular HPLC checks for degradation products (e.g., free amine or amide hydrolysis) .

Application-Oriented Questions

Q. How is this compound utilized as a chiral building block in peptide mimetics or drug candidates?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.